3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol

Description

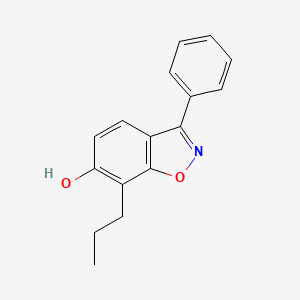

3-Phenyl-7-propyl-1,2-benzisoxazol-6-ol is a benzisoxazole derivative characterized by a hydroxyl group at position 6, a phenyl substituent at position 3, and a propyl chain at position 7. The benzisoxazole core (a fused benzene and isoxazole ring) confers structural rigidity, while the substituents influence its physicochemical and biological properties.

Properties

Molecular Formula |

C16H15NO2 |

|---|---|

Molecular Weight |

253.29 g/mol |

IUPAC Name |

3-phenyl-7-propyl-1,2-benzoxazol-6-ol |

InChI |

InChI=1S/C16H15NO2/c1-2-6-12-14(18)10-9-13-15(17-19-16(12)13)11-7-4-3-5-8-11/h3-5,7-10,18H,2,6H2,1H3 |

InChI Key |

DUVBDUMKIQXEKU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=CC2=C1ON=C2C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol typically involves cycloaddition reactions. One common method is the [2+3] cycloaddition of nitrile oxides with olefins, which leads to the formation of isoxazole derivatives . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted isoxazole derivatives.

Scientific Research Applications

3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural and commercial attributes of 3-phenyl-7-propyl-1,2-benzisoxazol-6-ol and related benzisoxazoles:

Structural and Functional Differences

- Position 3 Substituents: Phenyl (C₆H₅): Increases lipophilicity (logP ~3.5 estimated) and steric bulk, favoring interactions with hydrophobic protein pockets. Methyl (CH₃): Minimal steric hindrance and lower lipophilicity (logP ~1.8), enabling easier diffusion across membranes .

Position 6 Hydroxyl Group :

- The -OH group enables hydrogen bonding with biological targets (e.g., enzymes or receptors) and may confer pH-dependent solubility.

Commercial and Research Relevance

- Pricing : 3-Methyl-1,2-benzisoxazol-6-ol is priced at $1,352 per gram, reflecting its niche applications in antimicrobial research . By contrast, 5-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride is more affordable ($131/g), likely due to scalable synthesis routes .

- Therapeutic Potential: Piperidine- and fluorine-substituted benzisoxazoles are explored for neuropharmacology (e.g., dopamine receptor modulation), while propyl-substituted derivatives may target lipid-associated pathways .

Research Findings and Limitations

- Metabolic Stability : The trifluoromethyl analog (194608-88-3) exhibits prolonged metabolic stability in preclinical models, attributed to CF₃’s resistance to cytochrome P450 oxidation .

- Antimicrobial Activity : 3-Methyl-1,2-benzisoxazol-6-ol shows moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), suggesting that bulkier substituents (e.g., phenyl or propyl) might alter efficacy .

- Synthetic Challenges: Propyl and phenyl substituents complicate regioselective synthesis, requiring advanced coupling reagents or catalysts, as noted in patents for related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.